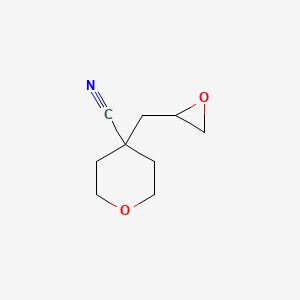

![molecular formula C12H9ClN4 B2790047 3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 932236-53-8](/img/structure/B2790047.png)

3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of PP involves a straightforward and environmentally friendly approach. Researchers have reported a reliable and efficient method for its preparation, achieving yields ranging from 40% to 53% . This method compares favorably to the synthesis of other fluorophores, such as BODIPYs, which typically have lower yields (1.31% to 17.9%). The synthetic route allows for structural modifications, making it amenable to further optimization .

Molecular Structure Analysis

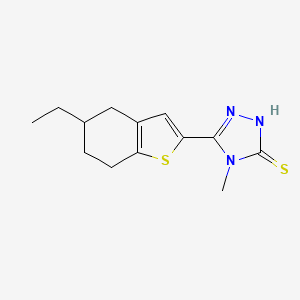

PP’s molecular structure comprises a pyrazolo[1,5-a]pyrimidine core , where the chlorine-substituted phenyl group is attached at position 3. The fused ring system contributes to its unique properties, including tunable photophysical behavior. Notably, electron-donating groups (EDGs) at position 7 enhance both absorption and emission characteristics, making PP a promising fluorophore for optical applications .

Chemical Reactions Analysis

PP participates in various chemical reactions, including substitution, cyclization, and functionalization. Researchers have explored its reactivity with different electrophiles and nucleophiles, leading to the synthesis of derivatives with altered properties. For instance, introducing aryl groups at specific positions allows the design of solid-state emitters with good emission intensities .

Physical And Chemical Properties Analysis

- Absorption and Emission : PP exhibits a wide range of absorption and emission wavelengths, with molar absorptivity (ε) values varying from 3320 M⁻¹ cm⁻¹ to 20,593 M⁻¹ cm⁻¹ . The solid-state emission intensities (quantum yield, QY SS) fall within the range of 0.18 to 0.63 .

- Stability : PP demonstrates stability comparable to commercial fluorophores like coumarin-153, prodan, and rhodamine 6G .

作用机制

PP’s mechanism of action primarily involves its interaction with light. Upon absorption of photons, the compound undergoes electronic transitions, resulting in fluorescence emission. The presence of EDGs at position 7 facilitates efficient absorption and emission processes. Further computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) reveal insights into the electronic structure and optical properties of PP .

属性

IUPAC Name |

3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c13-9-3-1-8(2-4-9)11-6-16-17-7-10(14)5-15-12(11)17/h1-7H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVWLZTXIAQREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3N=CC(=CN3N=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

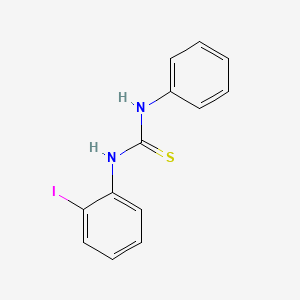

![1-[(3-fluoro-4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2789966.png)

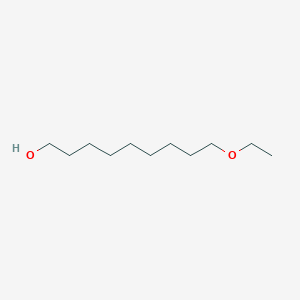

![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide](/img/structure/B2789968.png)

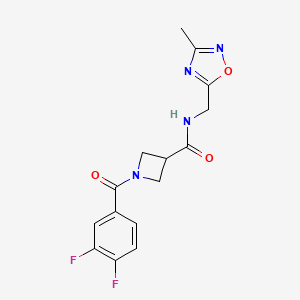

![[4-[(3-Chlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2789969.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2789973.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2789976.png)

![1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2789977.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2789978.png)

![3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2789982.png)

![N-[1-(Oxolan-3-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2789983.png)